

2-(Trifluoromethoxy)benzoic acid physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(Trifluoromethoxy)benzoic acid*

Cat. No.: B125294

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-(Trifluoromethoxy)benzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzoic acid, with the CAS Number 1979-29-9, is a substituted aromatic carboxylic acid. Structurally, it is a benzoic acid derivative with a trifluoromethoxy group at the ortho-position. This substitution significantly influences the molecule's electronic properties, acidity, and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which enhances the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid. This guide provides a detailed overview of the key physical and chemical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for property analysis.

Core Physical and Chemical Properties

The physical characteristics of **2-(Trifluoromethoxy)benzoic acid** are fundamental to its handling, storage, and application in chemical synthesis. The compound typically appears as a white to off-white crystalline solid or powder.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of **2-(Trifluoromethoxy)benzoic acid**. It is important to note that some of these values are predicted based on computational models and may vary slightly from experimentally determined values.

Property	Value	Source
Molecular Formula	<chem>C8H5F3O3</chem>	[1] [2]
Molecular Weight	206.12 g/mol	[1] [2]
Melting Point	75-80 °C	[3]
Boiling Point	231.6 ± 35.0 °C (Predicted)	[1]
Density	1.447 ± 0.06 g/cm³ (Predicted)	[1]
pKa	2.89 ± 0.36 (Predicted)	[1] [4]
Solubility	Soluble in Methanol	[1]
Physical Form	Powder to Crystal	[1]

Experimental Protocols

Detailed experimental protocols for the determination of physical properties for this specific compound are not readily available in public literature. However, the following sections describe standard, widely accepted methodologies used for determining the melting point and pKa of solid organic acids like **2-(Trifluoromethoxy)benzoic acid**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[\[5\]](#) A sharp melting range (typically less than 2°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[\[5\]](#)

Methodology: Capillary Melting Point Determination

- Sample Preparation: A small amount of the dry, crystalline **2-(Trifluoromethoxy)benzoic acid** is finely crushed into a powder.[\[6\]](#) This powder is then packed into a capillary tube

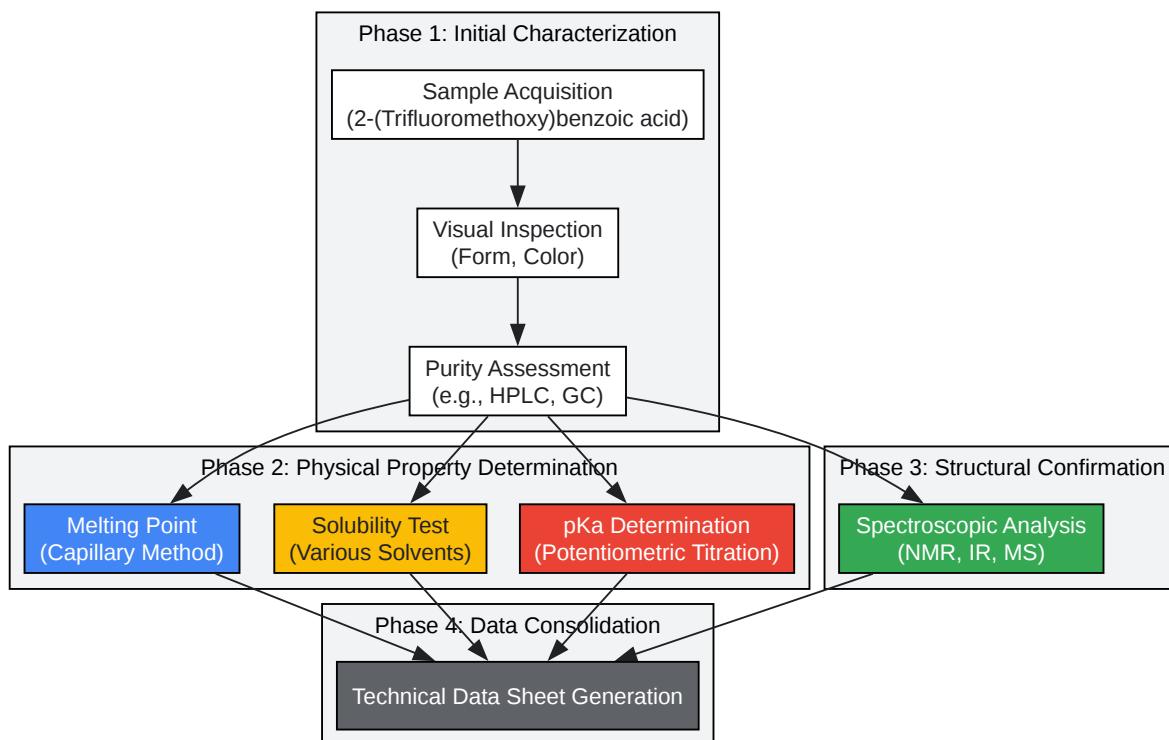
(sealed at one end) to a height of 2-3 mm.[5]

- Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (such as a Mel-Temp or similar device).[5]
- Heating and Observation: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.[6] Within 20°C of the expected melting point, the heating rate is reduced significantly (to ~1-2°C per minute) to ensure thermal equilibrium.[6]
- Data Recording: Two temperatures are recorded to define the melting range:
 - T_1 : The temperature at which the first drop of liquid appears.
 - T_2 : The temperature at which the entire sample has completely liquefied. The recorded melting point is reported as the range $T_1 - T_2$.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the acidity of a compound. For benzoic acids, potentiometric titration is a common and reliable method for its determination.[7]

Methodology: Potentiometric Titration


- Solution Preparation: A precise mass of **2-(Trifluoromethoxy)benzoic acid** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility.[8][9] The use of solvent mixtures is often necessary for organic acids with limited water solubility.[9]
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The electrode is connected to a pH meter capable of providing stable readings.
- Titration Procedure: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, precise increments using a burette.[7]
- Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the corresponding pH is recorded. This process is continued well past the equivalence point,

generating a titration curve (pH vs. volume of titrant added).

- pKa Calculation: The pKa is determined from the titration curve. At the half-equivalence point (where half of the acid has been neutralized by the base), the pH of the solution is equal to the pKa of the acid. Computational methods, such as the use of Gran plots or derivative analysis of the titration curve, can be employed for a more precise determination of the equivalence point and subsequently the pKa.[8]

Logical Workflow and Visualization

The determination of a compound's physical properties follows a logical sequence of steps, from initial characterization to quantitative analysis. The following diagram illustrates a typical workflow for characterizing an organic acid like **2-(Trifluoromethoxy)benzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-(Trifluoromethoxy)benzoic acid | 1979-29-9 [m.chemicalbook.com]
- 2. 2-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 2777223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Trifluoromethoxy)benzoic acid 96 1979-29-9 [sigmaaldrich.com]
- 4. 2-(Trifluoromethoxy)benzoic acid Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [2-(Trifluoromethoxy)benzoic acid physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b125294#2-trifluoromethoxy-benzoic-acid-physical-properties\]](https://www.benchchem.com/product/b125294#2-trifluoromethoxy-benzoic-acid-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com